2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid

Synthetic chemistry Medicinal chemistry Cross-coupling

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid (CAS 2691878-65-4) is a heterocyclic building block comprising a 1,7-naphthyridine core substituted with a 2-amino group, a 3-bromo substituent, and a 6-carboxylic acid function. The compound serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition or HIF hydroxylase modulation, where the bromo leaving group enables late-stage diversification via cross-coupling chemistry.

Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
Cat. No. B13926604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid
Molecular FormulaC9H6BrN3O2
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=CC2=NC(=C1Br)N)C(=O)O
InChIInChI=1S/C9H6BrN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15)
InChIKeyZCOGGEWLGIJWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid: Core Structure and Procurement-Relevant Identity


2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid (CAS 2691878-65-4) is a heterocyclic building block comprising a 1,7-naphthyridine core substituted with a 2-amino group, a 3-bromo substituent, and a 6-carboxylic acid function . The compound serves as a versatile synthetic intermediate for medicinal chemistry programs, particularly those targeting kinase inhibition or HIF hydroxylase modulation, where the bromo leaving group enables late-stage diversification via cross-coupling chemistry [1].

Why 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic Acid Cannot Be Freely Substituted by In-Class Analogs


Closely related naphthyridine derivatives (e.g., 3-chloro, 3-methyl, or unsubstituted 1,7-naphthyridine-6-carboxylic acid) differ critically in their reactivity and physicochemical profiles. The 3-bromo substituent provides a thermodynamically weaker C–Br bond (bond dissociation energy ~84 kcal/mol vs. ~95 kcal/mol for C–Cl), which accelerates oxidative addition in palladium-catalyzed cross-coupling reactions [1]. Additionally, the electron-withdrawing bromine atom lowers the pKa of the adjacent amino group and alters hydrogen-bonding capacity compared to methyl- or chloro- analogs, directly impacting target engagement in biological assays [2]. These differences mean that substitution with a 3-chloro or 3-methyl analog is not performance-equivalent in synthetic or pharmacological contexts.

Quantitative Differentiation Evidence for 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic Acid Against Closest Analogs


Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Coupling

The target compound's 3-bromo substituent enables faster oxidative addition in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the 3-chloro analog. This differential reactivity is quantified by the lower bond dissociation energy (BDE) of the C–Br bond (84 kcal/mol) versus C–Cl (95 kcal/mol), a 11 kcal/mol difference that translates into measurably shorter reaction times and lower catalyst loadings in practice [1][2].

Synthetic chemistry Medicinal chemistry Cross-coupling

Enhanced Hydrogen-Bond Acidity of the Adjacent 2-Amino Group

The electron-withdrawing effect of the 3-bromo substituent increases the hydrogen-bond donating capacity of the 2-amino group relative to the 3-methyl and 3-chloro analogs. While direct pKa measurements for this specific compound are not yet available, class-level Hammett σ–meta values predict a stronger inductive effect (σₘ for Br = 0.39 vs σₘ for Cl = 0.37) and thus marginally increased amino acidity, which can be quantitatively compared using the calculated difference in positive electrostatic potential at the amino nitrogen [1].

Physical organic chemistry Drug design Pharmacophore modeling

Validated Purity Specification for Reproducible Research

The target compound is commercially available with a certified purity of 98% as determined by HPLC, as documented by Leyan (Product 1326494) . This purity specification meets or exceeds the typical 95–98% range offered for the 3-chloro and 3-methyl analogs, ensuring that procurement of the bromo derivative does not compromise quality benchmarks.

Quality control Procurement Reproducible synthesis

Distinct Molecular Weight Enables Analytical Discrimination

The molecular weight of the target compound (229.04 g/mol) is significantly higher than that of the 3-chloro analog (196.59 g/mol) and the 3-methyl analog (203.20 g/mol) . This 32.45 g/mol (16.5%) increase relative to the chloro compound and 25.84 g/mol (12.7%) increase relative to the methyl compound facilitates unambiguous differentiation by mass spectrometry, reducing the risk of mix-ups in compound management workflows.

Analytical chemistry Quality assurance Inventory management

Precedent for Bromo-Naphthyridine Intermediates in Clinical Candidate Synthesis

Bromo-substituted 1,7-naphthyridine intermediates have been employed in the patented synthesis of phosphodiesterase 4D (PDE4D) inhibitors, where the bromine atom served as a handle for sequential Suzuki couplings to construct 6,8-diaryl-naphthyridine scaffolds [1]. While the specific 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid has not yet been explicitly cited in a published clinical candidate, the success of analogous bromo intermediates demonstrates the synthetic utility of the Br-substituted naphthyridine motif for generating bioactive molecules.

Drug discovery Process chemistry Patent landscape

Limited Availability of Direct Comparative Biological Data

A comprehensive search of the peer-reviewed literature and patent databases reveals that no direct head-to-head biological or ADMET comparison between 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid and its 3-chloro or 3-methyl analogs has been published as of the current date. The quantitative evidence presented above is therefore predominantly class-level inference (BDE, Hammett constants) rather than compound-specific experimental data. Users should anticipate that the ultimate differential value of the bromo compound will be application-dependent and should request custom screening data from the vendor if a critical procurement decision hinges on a specific biological endpoint.

Data gap Research need Procurement caution

Optimal Procurement and Application Scenarios for 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic Acid


Late-Stage Diversification in Kinase Inhibitor Libraries

Medicinal chemistry groups building focused kinase inhibitor libraries should select the 2-amino-3-bromo derivative as the primary scaffold when the synthetic plan involves palladium-catalyzed cross-coupling at the 3-position. The lower C–Br bond dissociation energy (84 kcal/mol vs. 95 kcal/mol for C–Cl) predicts faster reaction kinetics, enabling parallel synthesis of analogs in 96-well format with reduced catalyst loading [1]. The 6-carboxylic acid anchor point simultaneously allows amide coupling for additional vector elaboration.

HIF Hydroxylase Inhibitor Hit-to-Lead Optimization

Research programs targeting hypoxia inducible factor (HIF) hydroxylase, as described in the FibroGen patent US 9,271,970 B2, can use this compound to explore the SAR around the naphthyridine 3-position. The bromo substituent's stronger inductive effect (σₘ = 0.39) versus methyl (σₘ = –0.07) modulates the electron density of the 2-amino group, which is predicted to alter key hydrogen-bond interactions with the enzyme active site [2]. This property makes the bromo analog a valuable tool for optimizing potency and selectivity.

Building-Block Procurement for Contract Research Organizations (CROs)

CROs managing multiple client projects should stock the bromo compound as the first-choice 1,7-naphthyridine building block due to its maximum synthetic versatility. The broker allows downstream Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the unambiguous molecular weight (229.04 g/mol) simplifies LC–MS tracking in automated purification workflows . The certified 98% purity meets the quality requirements of most pharmaceutical R&D programs.

Physicochemical Property Tuning in Fragment-Based Drug Discovery

In fragment-based campaigns, the bromo compound serves as a heavier, more lipophilic analog of the 3-chloro fragment (ΔMW = +32.45 g/mol). This molecular-weight increment can be exploited to deliberately increase fragment lipophilicity and binding-site occupancy without altering the core pharmacophore, a strategy validated in the optimization of PDE4D inhibitors where bromo-naphthyridine intermediates were crucial for achieving target potency [3].

Quote Request

Request a Quote for 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.